Cas no 100869-70-3 (4-(4-iodophenyl)-n,n-dimethylaniline)

4-(4-iodophenyl)-n,n-dimethylaniline structure
100869-70-3 structure
Product Name:4-(4-iodophenyl)-n,n-dimethylaniline
CAS No:100869-70-3
MF:C14H14IN
MW:323.172135829926
CID:1126505
PubChem ID:2829132
Update Time:2025-04-20

4-(4-iodophenyl)-n,n-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(4-iodophenyl)-n,n-dimethylaniline
    • [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-
    • CTK0D9907
    • 4-N,N-dimethylamino-4'-iodobiphenyl
    • AC1MD0V9
    • CBDivE_011647
    • Ambcb5132235
    • ZINC03877715
    • ACMC-20m3x3
    • Oprea1_767795
    • (4'-iodo-biphenyl-4-yl)-dimethyl-amine
    • (4'-Jod-biphenyl-4-yl)-dimethyl-amin
    • [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-; CTK0D9907; 4-N,N-dimethylamino-4'-iodobiphenyl; AC1MD0V9; CBDivE_011647; Ambcb5132235; ZINC03877715; ACMC-20m3x3; Oprea1_767795; (4'-iodo-biphenyl-4-yl)-dimethyl-amine; (4'-Jod-biphenyl-4-yl)-dimethyl-amin;
    • DB-118035
    • 100869-70-3
    • DTXSID00385228
    • Inchi: 1S/C14H14IN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3
    • InChI Key: OIEAJUVNJZOMPD-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 323.01672
  • Monoisotopic Mass: 323.01710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24
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